![molecular formula C8H5ClN2O2S B13661098 Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H5ClN2O2S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a carboxylate group.
準備方法
The synthesis of Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by chlorination and esterification to introduce the chlorine and methyl ester groups, respectively . The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and toluene at elevated temperatures . Industrial production methods aim to optimize these steps to achieve higher yields and purity while minimizing costs and environmental impact .
化学反応の分析
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding to understand its effects on biological systems.
作用機序
The mechanism of action of Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent . The compound’s effects on molecular pathways such as the NF-kB inflammatory pathway have been studied, showing its potential in reducing inflammation and promoting neuroprotection .
類似化合物との比較
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives:
4-Chlorothieno[2,3-d]pyrimidine: Lacks the methyl ester group, making it less versatile in certain chemical reactions.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a bromine atom and a methylthio group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C8H5ClN2O2S |
|---|---|
分子量 |
228.66 g/mol |
IUPAC名 |
methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-7-5(4)6(9)10-3-11-7/h2-3H,1H3 |
InChIキー |
PZGRWPXWDJKNKN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



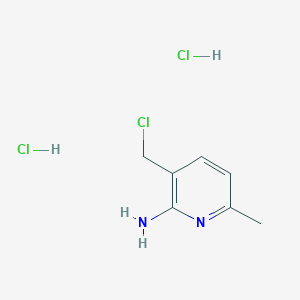
![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
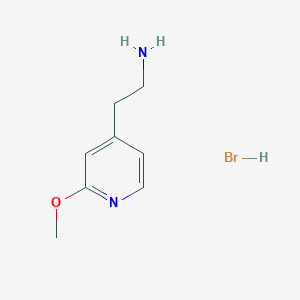
![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)

![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)

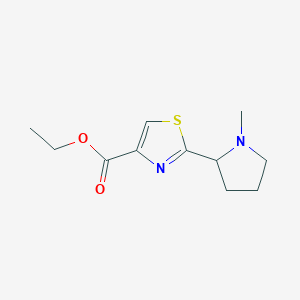
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
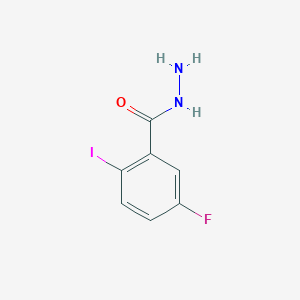
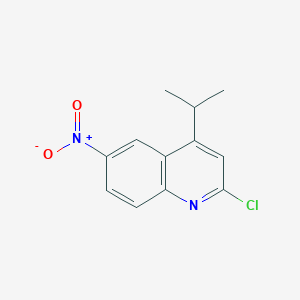
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)
